A Comprehensive Technical Guide to Understanding and Determining the Solubility of 2-(2-Aminoethoxy)-N-methylaniline
A Comprehensive Technical Guide to Understanding and Determining the Solubility of 2-(2-Aminoethoxy)-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Novel Moiety
In the realm of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential therapeutic success. Poor solubility can severely limit a compound's bioavailability, hinder the development of suitable formulations, and ultimately lead to the failure of an otherwise promising drug candidate.[1] This guide provides an in-depth exploration of the solubility characteristics of 2-(2-Aminoethoxy)-N-methylaniline, a molecule of interest for its potential applications. In the absence of pre-existing experimental data for this specific compound, this document serves as a comprehensive roadmap for researchers, outlining the theoretical considerations, experimental methodologies, and computational approaches necessary to fully characterize its solubility profile. As a Senior Application Scientist, the focus here is not merely on presenting data, but on elucidating the scientific rationale behind the experimental choices and providing a self-validating framework for solubility determination.
Part 1: Deconstructing 2-(2-Aminoethoxy)-N-methylaniline: A Structural Perspective on Solubility
The solubility of a molecule is intrinsically linked to its chemical structure. An analysis of the functional groups present in 2-(2-Aminoethoxy)-N-methylaniline allows for a qualitative prediction of its solubility behavior.
The molecule possesses several key features that will influence its solubility:
-
Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety, which generally contributes to poor aqueous solubility.
-
Amino Groups: The presence of a primary aromatic amine (-NH2) and a secondary aliphatic amine (-NH(CH3)) introduces polarity and the capacity for hydrogen bonding with water molecules. Amines can also act as weak bases, and their solubility is therefore expected to be pH-dependent.[2][3] In acidic conditions, these groups will be protonated to form more soluble ammonium salts.
-
Ethoxy Linkage: The ether group (-O-) can act as a hydrogen bond acceptor, which can contribute to aqueous solubility. However, ethers are generally less effective at hydrogen bonding than amines or alcohols.[4][5] The ethylene chain of the ethoxy group adds to the non-polar character of the molecule.
Based on this structural analysis, 2-(2-Aminoethoxy)-N-methylaniline is anticipated to be a compound with limited to moderate intrinsic aqueous solubility. Its solubility is expected to increase significantly at lower pH values due to the protonation of the amine groups. In organic solvents, its solubility will be dictated by the polarity of the solvent, with better solubility expected in polar organic solvents that can interact with the amine and ether functionalities.[6]
Part 2: The Cornerstone of Characterization: Experimental Solubility Determination
A definitive understanding of a compound's solubility can only be achieved through empirical measurement. The choice of experimental method is critical and depends on the stage of drug development and the specific information required.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is crucial to differentiate between thermodynamic and kinetic solubility, as these two parameters provide different insights into a compound's behavior.[7][8]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[7][8] This is a critical parameter for understanding the intrinsic properties of a drug substance and is essential for formulation development.[9]
-
Kinetic Solubility , often measured in high-throughput screening settings, is the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[10] This measurement is influenced by the experimental conditions and the solid-state form of the precipitate, which is often amorphous.[9][11] While useful for early-stage discovery, kinetic solubility values are often higher than thermodynamic solubility and can be misleading if not interpreted correctly.[9]
Diagram: The Conceptual Difference Between Thermodynamic and Kinetic Solubility
Caption: A diagram illustrating the pathways to achieving thermodynamic and kinetic solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[12] The following protocol is a robust and self-validating approach.
Objective: To determine the equilibrium solubility of 2-(2-Aminoethoxy)-N-methylaniline in various aqueous and organic solvents.
Materials:
-
2-(2-Aminoethoxy)-N-methylaniline (solid)
-
Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, methanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
-
pH meter
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-(2-Aminoethoxy)-N-methylaniline to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable mobile phase.
-
Analyze the concentration of 2-(2-Aminoethoxy)-N-methylaniline in the diluted samples using a validated HPLC-UV or LC-MS/MS method.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Solid Phase Analysis:
-
After the experiment, the remaining solid should be analyzed (e.g., by XRPD, DSC) to check for any polymorphic transformations that may have occurred during the equilibration period.[13]
-
Data Presentation:
| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| 0.1 N HCl | 1.2 | 25 | [Experimental Value] | [Calculated Value] |
| Acetate Buffer | 4.5 | 25 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 6.8 | 25 | [Experimental Value] | [Calculated Value] |
| Purified Water | ~7.0 | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | N/A | 25 | [Experimental Value] | [Calculated Value] |
Diagram: Experimental Workflow for Thermodynamic Solubility
Caption: A streamlined workflow for the experimental determination of thermodynamic solubility.
Part 3: In Silico Approaches to Solubility Prediction
In the early stages of drug discovery, computational models offer a rapid and cost-effective means of predicting the solubility of novel compounds.[1][14] These models can help prioritize candidates for synthesis and experimental testing.
QSPR and Machine Learning Models
Quantitative Structure-Property Relationship (QSPR) models and various machine learning algorithms are widely used for solubility prediction.[1][15] These models are trained on large datasets of compounds with known solubilities and use molecular descriptors to establish a correlation between a molecule's structure and its solubility.[16][17]
Commonly used molecular descriptors for solubility prediction include:
-
LogP: A measure of lipophilicity.
-
Molecular Weight: Larger molecules tend to have lower solubility.
-
Polar Surface Area (PSA): A measure of the surface area of polar atoms.
-
Number of Hydrogen Bond Donors and Acceptors: These influence interactions with polar solvents.
-
Molecular Fingerprints: Representations of the molecular structure used in machine learning models.[18][19]
Several commercial and open-source software packages can be used to predict the solubility of 2-(2-Aminoethoxy)-N-methylaniline using these models. It is important to note that the accuracy of these predictions can vary, and they should be used as a guide for experimental work.[20][21]
Thermodynamics-Based Methods
Thermodynamics-based models, such as the General Solubility Equation (GSE), provide a more theoretical approach to solubility prediction.[1] The GSE relates the aqueous solubility of a compound to its melting point and LogP. While these methods can be more accurate than purely QSPR-based approaches, they require experimental data for the melting point.[17]
Part 4: Adherence to Regulatory Standards
For drug development professionals, it is imperative that solubility studies are conducted in accordance with regulatory guidelines. The International Council for Harmonisation (ICH) M9 guideline on the Biopharmaceutics Classification System (BCS) provides a framework for solubility determination.[22][23] According to the ICH, a drug substance is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[24][25] Adherence to these guidelines is crucial for BCS classification and potential biowaivers.[26]
Conclusion: A Forward-Looking Approach to Solubility Characterization
While specific experimental solubility data for 2-(2-Aminoethoxy)-N-methylaniline is not yet publicly available, this guide provides a comprehensive framework for its determination and interpretation. By understanding the interplay of its structural features, employing robust experimental protocols, and leveraging in silico predictive tools, researchers can build a complete and accurate solubility profile for this promising compound. This foundational knowledge is indispensable for guiding formulation strategies, ensuring reliable in vitro and in vivo studies, and ultimately, advancing its potential as a therapeutic agent.
References
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]
-
Computational models to predict aqueous drug solubility, permeability and intestinal absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Experimental and computational screening models for prediction of aqueous drug solubility. PubMed. [Link]
-
Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Oncology. [Link]
-
Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. ResearchGate. [Link]
-
Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Omega. [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. [Link]
-
Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
-
Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. National Center for Biotechnology Information. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
But why amine ,carboxylic acid dissolvedIn ether. Filo. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Center for Biotechnology Information. [Link]
-
Guidelines for Reporting Solubility Data. Thermodynamics Research Center. [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
-
solubility experimental methods.pptx. SlideShare. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
Why are amines more soluble than ethers in water? Chemistry Stack Exchange. [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. National Center for Biotechnology Information. [Link]
-
ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. [Link]
-
Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. [Link]
-
Amine Functional Group Tests: Organic Chemistry Lab Manual. Studylib. [Link]
-
Qualitative tests of amines. SlideShare. [Link]
-
Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. ResearchGate. [Link]
-
Test for Amino Groups. BYJU'S. [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]
-
Ethers. EBSCO. [Link]
-
ICH M9 on biopharmaceutics classification system based biowaivers. European Medicines Agency. [Link]
-
Solubility of Organic Compounds. University of Toronto Scarborough. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studylib.net [studylib.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. But why amine ,carboxylic acid dissolvedIn ether | Filo [askfilo.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. ovid.com [ovid.com]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 15. biorxiv.org [biorxiv.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Experimental and computational screening models for prediction of aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. database.ich.org [database.ich.org]
- 26. researchgate.net [researchgate.net]
